2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

Catalog No.
S3171816
CAS No.
1810068-30-4
M.F
C34H29F12N2O2P
M. Wt
756.573
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dim...

CAS Number

1810068-30-4

Product Name

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

IUPAC Name

2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

Molecular Formula

C34H29F12N2O2P

Molecular Weight

756.573

InChI

InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3

InChI Key

RXBSKAKCDMMHNB-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC

Solubility

not available

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl is a complex organic compound characterized by its unique structure and properties. Its molecular formula is C₃₄H₂₉F₁₂N₂O₂P, indicating the presence of multiple functional groups including phosphine and dimethoxy groups. This compound features a biphenyl backbone substituted with two bis(3,5-trifluoromethylphenyl)phosphino groups at one end and a dimethylamino group at the other, contributing to its potential reactivity and biological activity .

The compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. It has been noted for its effectiveness in facilitating arylation reactions involving branched secondary amines . The presence of both phosphine and dimethoxy functionalities suggests that it can participate in nucleophilic substitutions as well as coordination with transition metals, enhancing its utility in synthetic organic chemistry .

The synthesis of 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the biphenyl framework: This can be achieved through coupling reactions between appropriate aryl halides.
  • Phosphination: The introduction of the bis(3,5-trifluoromethylphenyl)phosphino groups can be accomplished via nucleophilic substitution of a suitable phosphine precursor.
  • Dimethoxylation: The dimethoxy groups can be introduced through methylation reactions using methanol or methylating agents under basic conditions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

This compound is primarily utilized in organic synthesis as a ligand for catalysis. Its ability to stabilize metal complexes makes it valuable in:

  • Palladium-catalyzed cross-coupling reactions: These reactions are essential in the formation of carbon-carbon bonds.
  • Synthesis of complex organic molecules: Due to its unique structure, it can facilitate the creation of diverse chemical entities in pharmaceutical development .

Interaction studies involving 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl would likely focus on its binding affinity to metal centers in catalytic systems. Understanding these interactions is crucial for optimizing its performance as a ligand in various chemical transformations. Additionally, studies may explore its interactions with biological targets to assess any potential pharmacological effects.

Several compounds share structural similarities with 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl. Here are some examples:

Compound NameMolecular FormulaKey Features
Bis(3,5-bis(trifluoromethyl)phenyl)phosphineC₁₆H₁₃F₆PLacks dimethoxy and amino groups; simpler structure
2-(Diphenylphosphino)-N,N-dimethylanilineC₁₈H₁₈NSimilar amino group but without trifluoromethyl substitutions
2-(Diphenylphosphino)-3-methoxy-anilineC₂₁H₂₃N₂OContains methoxy but not trifluoromethyl groups

Uniqueness: The presence of both trifluoromethyl groups and dimethoxy functionalities distinguishes this compound from others. The trifluoromethyl groups enhance electron-withdrawing properties which can significantly affect reactivity and stability compared to similar compounds lacking these features.

XLogP3

10

Dates

Modify: 2023-08-18

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